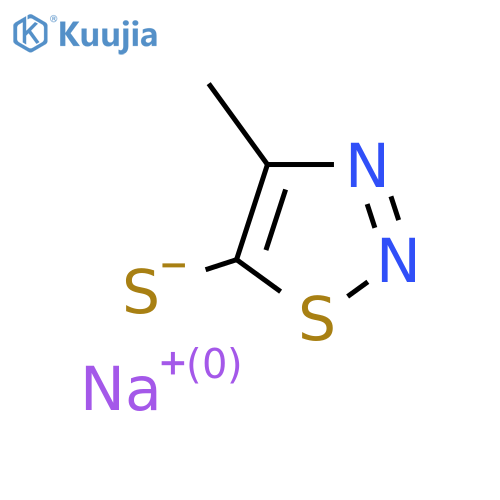

Cas no 82219-82-7 (Sodium; 4-methyl-1,2,3thiadiazole-5-thiolate)

Sodium; 4-methyl-1,2,3thiadiazole-5-thiolate 化学的及び物理的性質

名前と識別子

-

- 1,2,3-Thiadiazole-5-thiol, 4-methyl-, sodium salt

- SODIUM; 4-METHYL-[1,2,3]THIADIAZOLE-5-THIOLATE

- SBB087021

- 4-methyl-[1,2,3]thiadiazole-5-thiolate Sodium

- 4-methyl-1,2,3-thiadiazole-5-thiol, sodium salt

- Sodium; 4-methyl-1,2,3thiadiazole-5-thiolate

-

- MDL: MFCD11227251

- インチ: 1S/C3H4N2S2.Na/c1-2-3(6)7-5-4-2;/h6H,1H3;/q;+1/p-1

- InChIKey: OCWTWXUYGLBFPK-UHFFFAOYSA-M

- ほほえんだ: S1C(=C(C)N=N1)[S-].[Na+]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 72.3

- トポロジー分子極性表面積: 55

Sodium; 4-methyl-1,2,3thiadiazole-5-thiolate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S114675-500mg |

Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate |

82219-82-7 | 500mg |

$ 700.00 | 2022-06-03 | ||

| TRC | S114675-250mg |

Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate |

82219-82-7 | 250mg |

$ 420.00 | 2022-06-03 | ||

| abcr | AB302068-1 g |

Sodium 4-methyl-[1,2,3]thiadiazole-5-thiolate; 95% |

82219-82-7 | 1 g |

€252.10 | 2023-07-20 | ||

| abcr | AB302068-1g |

Sodium 4-methyl-[1,2,3]thiadiazole-5-thiolate, 95%; . |

82219-82-7 | 95% | 1g |

€252.10 | 2025-02-18 | |

| abcr | AB302068-5g |

Sodium 4-methyl-[1,2,3]thiadiazole-5-thiolate, 95%; . |

82219-82-7 | 95% | 5g |

€811.00 | 2025-02-18 | |

| abcr | AB302068-5 g |

Sodium 4-methyl-[1,2,3]thiadiazole-5-thiolate; 95% |

82219-82-7 | 5 g |

€811.00 | 2023-07-20 |

Sodium; 4-methyl-1,2,3thiadiazole-5-thiolate 関連文献

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770

-

Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

Sodium; 4-methyl-1,2,3thiadiazole-5-thiolateに関する追加情報

Introduction to Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate (CAS No. 82219-82-7)

Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate is a significant compound in the field of chemical biology and pharmaceutical research. This compound, identified by its Chemical Abstracts Service (CAS) number 82219-82-7, has garnered attention due to its unique structural properties and potential applications in drug development. The molecular structure of this compound features a sodium cation paired with the anion of 4-methyl-[1,2,3]thiadiazole-5-thiolate, which contributes to its distinctive chemical behavior and reactivity.

The 4-methyl-[1,2,3]thiadiazole-5-thiolate moiety is a key feature of this compound, incorporating sulfur and nitrogen atoms in a heterocyclic arrangement. This specific arrangement enhances the compound's ability to interact with biological targets, making it a valuable candidate for further investigation in medicinal chemistry. The presence of the methyl group at the fourth position of the thiadiazole ring introduces additional electronic and steric effects that can influence the compound's pharmacological properties.

In recent years, there has been growing interest in thiadiazole derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their potential in treating various diseases, including infectious disorders and inflammatory conditions. The Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate compound is no exception and has been studied for its antimicrobial and anti-inflammatory properties. Preliminary studies suggest that this compound may interfere with essential bacterial metabolic pathways, making it a promising candidate for developing novel antibiotics.

The chemical synthesis of Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate involves multiple steps, each requiring precise control to ensure high yield and purity. The synthesis typically begins with the formation of the thiadiazole ring through cyclocondensation reactions. Subsequent modifications include the introduction of the methyl group and the thiolate anion. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve the efficiency and selectivity of these transformations.

The pharmacological evaluation of Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. Additionally, the compound has shown potential in modulating inflammatory responses by interacting with specific enzymes and receptors involved in the immune system. These findings highlight the therapeutic potential of this compound and justify further investigation into its mechanisms of action.

One of the most compelling aspects of Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate is its versatility in drug design. The structural features of this compound allow for modifications that can fine-tune its biological activity. For instance, variations in the substitution pattern on the thiadiazole ring can alter its binding affinity to biological targets. This flexibility makes it an attractive scaffold for developing new drugs with improved efficacy and reduced side effects.

The development of novel therapeutic agents often involves collaboration between chemists and biologists to understand how chemical structures influence biological activity. Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate serves as an excellent example of this interdisciplinary approach. By combining synthetic chemistry expertise with biological knowledge, researchers can identify promising candidates for further development. This collaborative effort is crucial for advancing drug discovery and bringing new treatments to patients in need.

Recent advancements in computational chemistry have also played a significant role in studying compounds like Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate. Molecular modeling techniques allow researchers to predict how a compound will interact with biological targets before conducting expensive wet lab experiments. These predictions can guide synthetic efforts and help optimize drug candidates for better performance. The integration of computational methods with traditional experimental approaches has accelerated the drug discovery process significantly.

The future prospects for Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate are promising as ongoing research continues to uncover new applications for this compound. Further studies are needed to fully elucidate its mechanisms of action and explore its potential in treating a wide range of diseases. As our understanding of biological systems grows more sophisticated, compounds like this one will play an increasingly important role in developing innovative therapies.

In conclusion, Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate (CAS No. 82219-82-7) is a fascinating compound with significant potential in pharmaceutical research. Its unique structure and biological activities make it a valuable candidate for developing new drugs targeting various diseases. With continued investigation and collaboration between scientists from different disciplines, this compound is poised to make meaningful contributions to medicine.

82219-82-7 (Sodium; 4-methyl-1,2,3thiadiazole-5-thiolate) 関連製品

- 2092000-25-2(8-Fluoroquinoline-5-carbonitrile)

- 2097917-83-2(2-methyl-4-{1-(pyridine-4-carbonyl)piperidin-4-yloxy}pyrimidine)

- 321683-26-5(4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate)

- 2228342-01-4(tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate)

- 1805328-39-5(Methyl 2-amino-6-cyano-5-(difluoromethyl)pyridine-3-acetate)

- 2227815-03-2(N,N-dimethyl-4-(2R)-oxiran-2-ylaniline)

- 54660-78-5(4-chloropyrimidin-5-amine)

- 1211584-64-3(4-3-(difluoromethoxy)phenylpiperidine)

- 4830-83-5(N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide)

- 1286264-77-4(Tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate)